molecular formula C12H14BrNO B1528032 5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran] CAS No. 1160247-95-9

5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]

Cat. No. B1528032
CAS RN: 1160247-95-9
M. Wt: 268.15 g/mol
InChI Key: ZTSRLLMQXDRAAJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] is C12H12BrNO2 . Its average mass is 282.133 Da and its monoisotopic mass is 281.005127 Da .

Scientific Research Applications

Photochromic Properties and Chemical Synthesis

  • Spiro[indoline-pyrans] and Spirooxazines : Research has shown the synthesis of photochromic spiro[indoline-pyrans] through the Duff formylation of halo-substituted quinolines, demonstrating their thermal and photo-induced isomerization properties. These compounds exhibit potential for applications in materials science, particularly in creating responsive materials that change color or properties in response to light (Voloshin et al., 2008).

Biological Activities

  • Antioxidant and Antifungal Activities : The synthesis of spiro-pyran derivatives using acetic acid functionalized poly(4-vinylpyridinium) bromide as a catalyst has shown strong antioxidant activity and good inhibition against Fusarium oxysporum, suggesting potential applications in medicine and agriculture due to their biological properties (Moosavi-Zare et al., 2016).

Advanced Chemical Synthesis Techniques

  • Copper-Catalyzed Tandem Reactions : A study describes an efficient synthesis method for pyrazolo[1,5-c]quinazolines and spiro compounds through copper-catalyzed tandem reactions, highlighting the versatility of spiro-compounds in chemical synthesis and their potential in creating complex molecular architectures (Guo et al., 2013).

Potential Medical Applications

  • p53 Modulators for Cancer Therapy : Research into spiro[indoline-thiazolidine] derivatives has identified compounds that modulate the p53 protein, a key regulator in many cancer types. These compounds show promise as tools for understanding the nontranscriptional proapoptotic activities of p53 and could be potential cancer therapies (Bertamino et al., 2013).

Material Science Applications

  • Intercalation on Clay Interlayers : Studies on the intercalation of spiro[indoline-pyrans] into clay interlayers have revealed that these compounds can exhibit different photochromic behaviors depending on the substituent groups and the clay's properties. This research opens up possibilities for using these compounds in advanced material science applications, such as creating responsive coatings or sensors (Takagi et al., 1991).

Safety and Hazards

For safety, it is recommended to wear fire/flame resistant and impervious clothing when handling 5-Bromo-2’,3’,5’,6’-tetrahydrospiro-[indoline-3,4’-pyran] .

properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSRLLMQXDRAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]
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5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]
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5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]
Reactant of Route 5
5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]
Reactant of Route 6
5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]

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